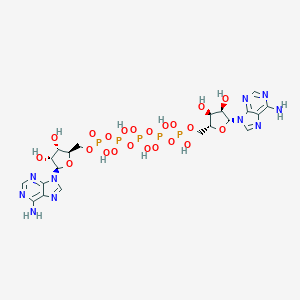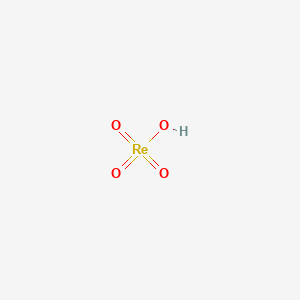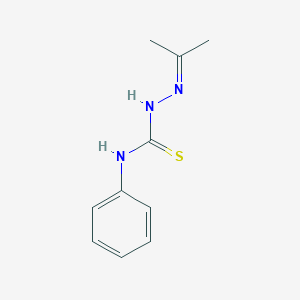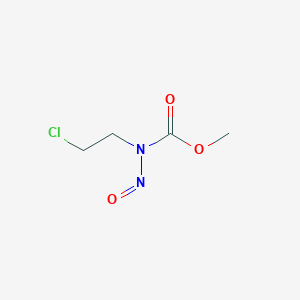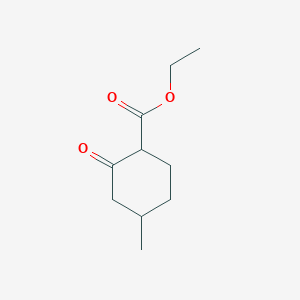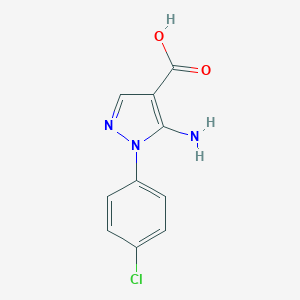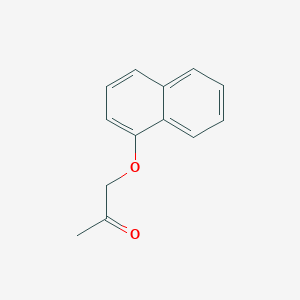
1-Naphthyloxyacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyloxyacetone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of organic compounds known as aryl alkyl ketones and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Naphthyloxyacetone has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-naphthyloxyacetone is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of fluorescent probes for the detection of metal ions.
Biochemische Und Physiologische Effekte
Studies have shown that 1-naphthyloxyacetone has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. However, further studies are needed to fully understand its potential effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-naphthyloxyacetone is its ease of synthesis and availability. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be toxic and should be handled with care. Additionally, further studies are needed to fully understand its potential effects and limitations.
Zukünftige Richtungen
There are several future directions for the study of 1-naphthyloxyacetone. One potential direction is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the investigation of its potential therapeutic applications for the treatment of various diseases.
Conclusion
In conclusion, 1-naphthyloxyacetone is a chemical compound that has potential applications in scientific research. Its ease of synthesis and availability make it a useful reagent in organic synthesis. Additionally, its potential biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-naphthyloxyacetone involves the reaction of 1-naphthol with chloroacetyl chloride in the presence of a base such as pyridine. This method is known as the Friedel-Crafts acylation reaction and has been extensively used in the synthesis of aryl alkyl ketones.
Eigenschaften
CAS-Nummer |
13917-61-8 |
|---|---|
Produktname |
1-Naphthyloxyacetone |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-naphthalen-1-yloxypropan-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XLBISEPPFPYRSE-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
13917-61-8 |
Synonyme |
1-(1-Naphtyloxy)-2-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



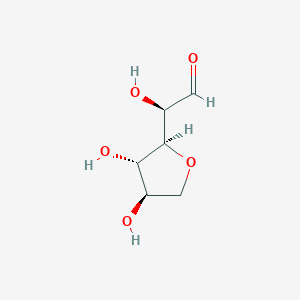
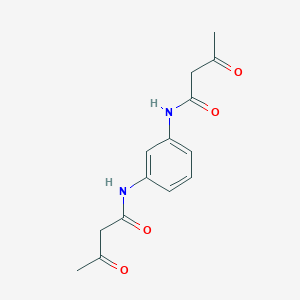
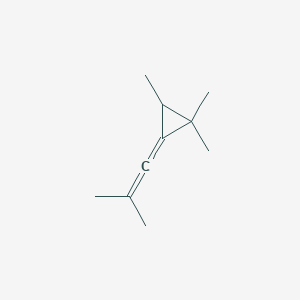
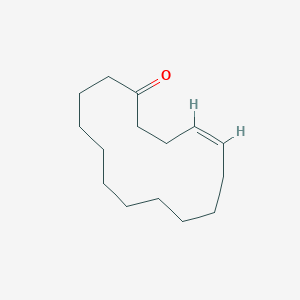
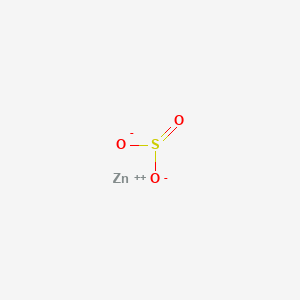
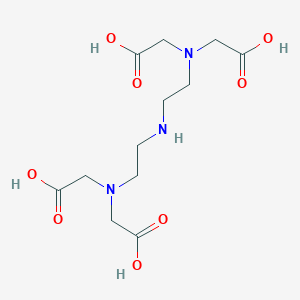

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
